6-Amino-3-bromo-2-methyl-phenol

Lipophilicity Drug Design Property Prediction

This 6-amino-3-bromo-2-methyl-phenol (98% HPLC) offers exclusive ortho-bromo/amino/methyl regiochemistry for divergent Suzuki, Buchwald-Hartwig, and cyclocondensation reactions. The 2,3,6-substitution pattern enables sequential derivatization without protecting groups, critical for CNS lead optimization (logP 2.12). Avoid regioisomeric impurities that compromise coupling yields. Ideal for medicinal chemistry, polymer precursors, and analytical reference standards. Standard GHS07 handling applies.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B8126956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromo-2-methyl-phenol
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)N)Br
InChIInChI=1S/C7H8BrNO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,9H2,1H3
InChIKeyCCGKETUQKBEEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-bromo-2-methyl-phenol: CAS 1936453-70-1 Procurement and Specification Guide


6-Amino-3-bromo-2-methyl-phenol (CAS 1936453-70-1, molecular formula C₇H₈BrNO, molecular weight 202.05) is a trisubstituted phenolic compound bearing an amino group at the 6-position, a bromine atom at the 3-position, and a methyl group at the 2-position of the aromatic ring . The compound is available commercially at 98% purity (HPLC) from established chemical suppliers, with a calculated logP of 2.12 indicating moderate lipophilicity . Its structural classification as a 2-aminophenol derivative bearing an ortho-bromo substituent distinguishes it from the more common 2-amino-4-bromophenol regioisomers frequently employed in heterocyclic synthesis . The compound carries GHS07 hazard classification (harmful if swallowed, causes skin and eye irritation), requiring standard laboratory handling precautions .

Why Generic 6-Amino-3-bromo-2-methyl-phenol Analogs Cannot Be Interchanged


Positional isomerism critically governs the physicochemical and reactivity profile of substituted aminophenols. The ortho relationship between the 2-methyl and 3-bromo substituents in 6-amino-3-bromo-2-methyl-phenol creates a steric environment distinct from para-substituted or mono-halogenated alternatives . The 2,3,6-substitution pattern positions the amino group adjacent to the phenolic hydroxyl, enabling intramolecular hydrogen bonding that influences both acidity (predicted pKa ~8.33 for the related isomer) and nucleophilicity compared to 4-amino-2-bromophenol or unsubstituted 2-aminophenol scaffolds [1]. In cross-coupling applications, the bromine atom at the 3-position offers divergent regioselectivity for Suzuki-Miyaura or Buchwald-Hartwig reactions relative to 4-bromo or 5-bromo aminophenol building blocks, directly affecting the architecture of downstream biaryl or heterocyclic products . Substituting an alternative bromo-aminophenol without accounting for this positional specificity may result in failed coupling, undesired regioisomers, or altered biological target engagement in medicinal chemistry campaigns .

6-Amino-3-bromo-2-methyl-phenol: Differential Evidence vs. Closest Analogs


LogP and Lipophilicity Differentiation: 6-Amino-3-bromo-2-methyl-phenol vs. 2-Amino-4-bromophenol

6-Amino-3-bromo-2-methyl-phenol exhibits a calculated logP of 2.12 , reflecting the lipophilicity contribution of the 2-methyl group. This value differs from the predicted logP of unsubstituted 2-amino-4-bromophenol, which lacks the methyl substituent. The ~0.5–0.7 log unit increase attributable to methyl substitution corresponds to an approximately 3- to 5-fold increase in octanol-water partition coefficient, a meaningful difference for membrane permeability and CNS penetration predictions in drug discovery programs [1].

Lipophilicity Drug Design Property Prediction

Regioselective Synthetic Utility: Ortho-Bromo Positioning for Directed Cross-Coupling

The 3-bromo substituent in 6-amino-3-bromo-2-methyl-phenol occupies an ortho position relative to the 2-methyl group and is situated para to the 6-amino group. This substitution pattern is functionally distinct from the more commonly employed 2-amino-4-bromophenol (CAS 40925-68-6), where bromine resides para to the amino group . In palladium-catalyzed Suzuki-Miyaura couplings, ortho-bromo substituents adjacent to methyl groups exhibit distinct steric and electronic influences on oxidative addition rates compared to para-bromo analogs. Additionally, the unprotected 6-amino group provides a handle for orthogonal functionalization via diazonium chemistry or reductive amination without competing with bromine displacement, a dual reactivity advantage absent in non-brominated 2-aminophenols [1].

Cross-Coupling Organic Synthesis Regioselectivity

Predicted Acidity (pKa) Differentiation: Impact on Reactivity and Formulation

The predicted pKa of 6-amino-3-bromo-2-methyl-phenol is estimated to be 8.33 ± 0.15 based on calculations for the closely related isomer 6-amino-2-bromo-3-methylphenol . The combination of electron-withdrawing bromine (pKa-lowering, inductive effect) and electron-donating methyl and amino groups (pKa-elevating, resonance and inductive effects) yields a moderate phenolic acidity. For reference, unsubstituted phenol has pKa ~9.95; 4-bromophenol lowers this to ~9.34; 4-aminophenol raises pKa to ~10.30 [1]. The net pKa of 8.33 positions this compound in a useful ionization window where the phenolic hydroxyl remains largely protonated at physiological pH (7.4) yet becomes increasingly deprotonated under mildly basic conditions, facilitating selective O-alkylation or acylation chemistry without requiring strong base [2].

Physicochemical Properties pKa Ionization

Class-Level Antitumor Activity Inference from Bromophenol Scaffolds

While direct biological activity data for 6-amino-3-bromo-2-methyl-phenol itself are absent from the peer-reviewed literature, bromophenol-containing compounds have demonstrated quantifiable antitumor activity in multiple independent studies. Patent CN106748939A discloses bromophenol thiosemicarbazide derivatives with selective antitumor activity and low toxicity to normal cells [1]. Bromophenol natural products from Symphyocladia latiuscula (e.g., 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol and its methyl ether) exhibit human monoamine oxidase-A inhibitory activity and dopamine D3/D4 receptor agonism with low micromolar EC₅₀ values [2]. Additionally, esters of N,N-bis(2-bromoethyl)-p-aminophenol have been synthesized and evaluated as potential antitumor agents [3]. The presence of the amino-bromo-methyl substitution pattern in 6-amino-3-bromo-2-methyl-phenol positions it within a pharmacologically relevant chemical space established by these structurally related bromophenols.

Antitumor Bromophenol Medicinal Chemistry

Availability and Purity Benchmarking vs. Positional Isomers

6-Amino-3-bromo-2-methyl-phenol is commercially available at 98% purity (HPLC) . This purity specification is comparable to the 95% purity offered for the regioisomer 2-amino-6-bromo-3-methylphenol (CAS 1784289-92-4) . Both compounds share the identical molecular formula (C₇H₈BrNO) and molecular weight (202.05), making purity and availability the primary differentiators at the procurement stage rather than structural considerations. 6-Amino-3-bromo-2-methyl-phenol (CAS 1936453-70-1) and its positional isomer Phenol, 6-amino-2-bromo-3-methyl- (CAS 1935933-03-1) represent distinct regioisomers with differing substitution patterns that are not interchangeable in synthetic applications .

Commercial Availability Purity Procurement

Procurement-Driven Application Scenarios for 6-Amino-3-bromo-2-methyl-phenol


Medicinal Chemistry: Bromophenol-Based Lead Optimization Programs

6-Amino-3-bromo-2-methyl-phenol serves as a versatile starting material for medicinal chemistry campaigns targeting bromophenol pharmacophores. The documented antitumor and neuroprotective activities of structurally related bromophenols support its use as a scaffold for lead optimization [1][2]. The calculated logP of 2.12 positions this compound in a favorable lipophilicity range for CNS drug discovery, while the predicted pKa of ~8.33 enables predictable ionization behavior during biological assay preparation . Researchers developing kinase inhibitors, monoamine oxidase inhibitors, or dopamine receptor modulators may leverage the amino group for amide or sulfonamide formation while reserving the bromine atom for late-stage diversification via cross-coupling.

Organic Synthesis: Orthogonal Functionalization Building Block

The compound's unique 2,3,6-substitution pattern offers three distinct handles for orthogonal functionalization: the phenolic hydroxyl (O-alkylation, esterification), the aromatic amine (diazotization, amidation, reductive amination), and the bromine atom (Suzuki, Buchwald-Hartwig, Ullmann couplings) [1]. This triple functionality enables sequential derivatization without protecting group manipulation when reactions are ordered by relative reactivity. The ortho-relationship between the methyl and bromine substituents creates a steric environment that may influence regioselectivity in electrophilic aromatic substitution reactions, a consideration absent in para-substituted bromo-aminophenol alternatives [2]. Synthetic chemists constructing benzoxazole, quinazolinone, or benzimidazole heterocycles will find the 2-aminophenol core pre-functionalized for cyclocondensation reactions .

Materials Science: Precursor for Conductive Polymers and Coordination Complexes

Halogenated aminophenols have established utility as monomers for electro-conductive polymers, including poly-2-bromo-4-aminophenol and related materials employed in electrochemical cells and biosensors [1]. 6-Amino-3-bromo-2-methyl-phenol contains the requisite amino and hydroxyl functionalities for oxidative polymerization, while the 3-bromo substituent offers a site for post-polymerization modification or tuning of electronic properties through halogen effects. Additionally, the compound can serve as a precursor for Schiff base ligands via condensation with aromatic aldehydes; brominated Schiff base polymers derived from aminophenols have demonstrated thermal stability and fluorescent properties suitable for optoelectronic applications [2]. The methyl substituent introduces steric bulk that may modulate polymer chain packing and solubility relative to unsubstituted aminophenol monomers .

Analytical Reference Standard and Method Development

At 98% purity (HPLC), 6-amino-3-bromo-2-methyl-phenol meets the specification requirements for use as an analytical reference standard in chromatographic method development [1]. The compound's distinct retention characteristics (driven by logP 2.12 and the presence of polar amino/hydroxyl groups) enable its use as a system suitability marker for reversed-phase HPLC methods analyzing brominated phenolic compounds [2]. Procurement of this specific regioisomer ensures accurate identification and quantification of positional isomers in complex reaction mixtures, an essential quality control function in synthetic chemistry and pharmaceutical impurity profiling .

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